![molecular formula C25H27N5O5 B14954310 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14954310.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as imino, methoxy, and carboxamide groups. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the 3,4-dimethoxyphenyl ethylamine intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under acidic conditions to form the corresponding imine, followed by reduction to yield the ethylamine derivative.
Cyclization to form the dipyrido[1,2-a2’,3’-d]pyrimidine core: The ethylamine intermediate undergoes cyclization with a suitable diketone, such as 2,4-pentanedione, under basic conditions to form the dipyrido[1,2-a:2’,3’-d]pyrimidine core.
Introduction of the carboxamide group: The final step involves the reaction of the cyclized product with a carboxylic acid derivative, such as ethyl chloroformate, under basic conditions to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl ethylamine structure but lacks the complex dipyrido[1,2-a:2’,3’-d]pyrimidine core.
2-Phenylethylamine: Similar ethylamine structure but lacks the methoxy groups and the dipyrido[1,2-a:2’,3’-d]pyrimidine core.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its combination of functional groups and the dipyrido[1,2-a:2’,3’-d]pyrimidine core. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like 4-methoxyphenethylamine or 2-phenylethylamine.
Properties
Molecular Formula |
C25H27N5O5 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H27N5O5/c1-33-13-12-30-22(26)17(15-18-23(30)28-21-6-4-5-11-29(21)25(18)32)24(31)27-10-9-16-7-8-19(34-2)20(14-16)35-3/h4-8,11,14-15,26H,9-10,12-13H2,1-3H3,(H,27,31) |
InChI Key |
RWTCQGSNSNYVPO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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